molecular formula C19H20Cl2N2O4S B2633076 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954707-12-1

2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2633076
CAS No.: 954707-12-1
M. Wt: 443.34
InChI Key: ZWGOJJADKRFZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure that includes a dichlorophenoxy group, an ethylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

  • Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

  • Introduction of the Ethylsulfonyl Group: : The next step involves the sulfonylation of the tetrahydroisoquinoline core. This is typically done using ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.

  • Attachment of the Dichlorophenoxy Group: : The final step is the coupling of the dichlorophenoxy group to the acetamide. This can be achieved through a nucleophilic substitution reaction where the dichlorophenoxy group is introduced using a suitable dichlorophenol derivative and an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them into amines or thiols, respectively.

  • Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the tetrahydroisoquinoline moiety suggests possible activity in the central nervous system, while the dichlorophenoxy group may impart herbicidal or pesticidal properties. Researchers are exploring its potential as a lead compound for the development of new drugs targeting neurological disorders or as an agrochemical.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of other valuable chemicals. Its unique functional groups make it a versatile precursor for the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter systems, potentially modulating their activity. The dichlorophenoxy group may disrupt cellular processes in plants or pests, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.

    Tetrahydroisoquinoline derivatives: Compounds like salsolinol and tetrahydropapaveroline, which also contain the tetrahydroisoquinoline moiety and are studied for their neurological effects.

    Sulfonylureas: A class of compounds with sulfonyl groups, used as herbicides and antidiabetic drugs.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide apart is the combination of these functional groups in a single molecule. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c1-2-28(25,26)23-8-7-13-3-5-16(9-14(13)11-23)22-19(24)12-27-18-6-4-15(20)10-17(18)21/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGOJJADKRFZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.